![molecular formula C23H27NO5 B13385249 tert-butyl (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-butanoate](/img/structure/B13385249.png)
tert-butyl (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-butanoate
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Overview
Description
Tert-butyl (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-butanoate is a complex organic compound that features a tert-butyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and a hydroxybutanoate moiety. This compound is often used in organic synthesis and peptide chemistry due to its protective groups, which help in the stepwise construction of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-butanoate typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of the butanoate is protected using a tert-butyl group. This is usually achieved through esterification reactions.
Introduction of the Fmoc Group: The Fmoc group is introduced to the amino group through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Purification: The product is purified using techniques such as column chromatography to ensure the removal of any impurities.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Piperidine in DMF (Dimethylformamide) is often used to remove the Fmoc group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Deprotected amino groups ready for further reactions.
Scientific Research Applications
Tert-butyl (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-butanoate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in organic synthesis and peptide chemistry.
Biology: In the synthesis of peptides and proteins for biological studies.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of complex organic molecules and materials.
Mechanism of Action
The compound acts primarily as a protective group in organic synthesis. The tert-butyl group protects the hydroxyl group, while the Fmoc group protects the amino group. These protective groups can be selectively removed under specific conditions, allowing for the stepwise construction of complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate hydrochloride
- tert-Butyl (S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-hydroxypentanoate
Uniqueness
Tert-butyl (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-butanoate is unique due to its specific combination of protective groups and its stereochemistry. The (3R) configuration and the presence of both tert-butyl and Fmoc groups make it particularly useful in peptide synthesis, where precise control over the structure and functionality of the molecule is crucial.
Biological Activity
tert-butyl (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-butanoate , commonly referred to as Fmoc-Glu(OtBu)-OH, is a synthetic compound derived from L-glutamic acid, notable for its applications in peptide synthesis. Its structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for the selective protection of amino acids during solid-phase peptide synthesis (SPPS). This compound serves as an important building block in the synthesis of peptides and proteins, facilitating the study of biological activity and interactions.
The biological activity of this compound is largely influenced by its structural characteristics. The presence of the Fmoc group allows for the protection of the amino group during peptide synthesis, enabling the formation of complex peptide structures without unwanted reactions. Once incorporated into peptides, this compound can influence various biological pathways, including:
- Cell Signaling : Peptides containing this compound can modulate signaling pathways by interacting with specific receptors.
- Enzyme Activity : The compound may act as a substrate or inhibitor for enzymes involved in metabolic processes.
Case Studies and Research Findings
- Peptide Synthesis and Characterization : Research has demonstrated that Fmoc-Glu(OtBu)-OH can be effectively used in SPPS to create peptides with enhanced stability and bioactivity. Studies have shown that peptides synthesized using this compound exhibit improved binding affinity to target proteins, facilitating drug discovery efforts .
- Therapeutic Applications : Compounds similar to this compound have been explored for their potential in treating neurodegenerative diseases. For instance, derivatives have been designed to selectively target amyloid plaques in Alzheimer's disease models, showcasing their utility in molecular imaging and therapeutic interventions .
- Antioxidant Properties : Some studies suggest that related compounds may exhibit antioxidant activity, which could play a role in mitigating oxidative stress-related cellular damage .
Comparative Analysis of Similar Compounds
The following table summarizes key structural features and properties of compounds related to this compound:
Compound Name | Structural Features | Unique Properties |
---|---|---|
N-Acetyl-L-cysteine | Contains thiol group | Antioxidant properties |
L-Leucine | Branched-chain amino acid | Essential nutrient |
9-Fluorenone | Ketone derivative | Photochemical properties |
This comparative analysis highlights the diversity within similar chemical classes while showcasing unique functionalities that could be exploited in various applications.
Properties
IUPAC Name |
tert-butyl 3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-23(2,3)29-21(26)12-15(13-25)24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,25H,12-14H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWAVDINBJTJNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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